Methyl-(2-trifluoromethyl-pyridin-3-ylmethyl)-amine

Medicinal Chemistry Agrochemical Physicochemical Profiling

Researchers often face yield loss when substituting generic trifluoromethylpyridine amines due to altered electronic and steric profiles. This compound delivers the precise 2-CF3 regioisomer and N-methylated secondary amine required for insecticidal chemotypes (e.g., flonicamid analogs) and kinase hinge binders. - Single HBD (N-H) and LogP 2.21 for CNS-optimized lead generation - Bifunctional: pyridine N for hinge binding, secondary amine for amide/sulfonamide coupling - Supplied at ≥97% purity to ensure reproducible multi-step synthesis

Molecular Formula C8H9F3N2
Molecular Weight 190.17 g/mol
Cat. No. B12962540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-(2-trifluoromethyl-pyridin-3-ylmethyl)-amine
Molecular FormulaC8H9F3N2
Molecular Weight190.17 g/mol
Structural Identifiers
SMILESCNCC1=C(N=CC=C1)C(F)(F)F
InChIInChI=1S/C8H9F3N2/c1-12-5-6-3-2-4-13-7(6)8(9,10)11/h2-4,12H,5H2,1H3
InChIKeyKIIICNFIYFLDBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl-(2-trifluoromethyl-pyridin-3-ylmethyl)-amine Identity and Procurement


Methyl-(2-trifluoromethyl-pyridin-3-ylmethyl)-amine (CAS 1060810-93-6) is a fluorinated pyridine building block with molecular formula C₈H₉F₃N₂ and molecular weight 190.17 g·mol⁻¹ . The compound features a 2-(trifluoromethyl)pyridine core substituted at the 3-position with an N-methylaminomethyl group, placing the strongly electron-withdrawing -CF₃ group ortho to the pyridine nitrogen. Computed physicochemical properties include a calculated LogP of 2.21, topological polar surface area (TPSA) of 24.92 Ų, one hydrogen bond donor, and five hydrogen bond acceptors . It is supplied as a research-grade intermediate, typically at ≥97% purity .

1
Regioisomer identity
2-trifluoromethyl pyridine core (2-CF₃, 3-CH₂NHCH₃) defines electronic environment and reactivity profile for coupling chemistry
2
Amine substitution pattern
N-methyl secondary amine (HBD = 1) with single reactive handle for derivatization, distinct from primary amine analogs in H-bond donor count and synthetic utility

Why Regioisomeric Substitution Fails Without Verification


Trifluoromethylpyridine (TFMP) methanamine derivatives are not interchangeable building blocks. The position of the -CF₃ substituent on the pyridine ring critically modulates electron density distribution, basicity of the pyridine nitrogen, and the conformational preferences of the aminomethyl side chain, all of which directly affect downstream reactivity in amide coupling, reductive amination, and metal-catalyzed cross-coupling reactions [1] [2]. The N-methyl secondary amine in this compound further distinguishes it from primary amine analogs (e.g., (2-(trifluoromethyl)pyridin-3-yl)methanamine, CAS 1056162-06-1) by offering a single site for further N-functionalization while reducing hydrogen-bond donor capacity (HBD = 1 vs. 2), which alters pharmacokinetic properties when incorporated into drug-like scaffolds . Generic substitution without confirming regiospecific identity and amine substitution pattern risks altered potency, selectivity, or synthetic yield [3].

Regioisomer CF₃ position shift (e.g., 2-CF₃ to 6-CF₃) alters pyridine basicity and electron density, which may impact amide coupling efficiency and metal-catalyzed cross-coupling reactivity
Amine type Primary amine analogs carry two H-bond donors, increasing polarity and metabolic liability; direct substitution without verifying the methyl secondary amine handle may require additional protection–deprotection steps
Physicochemical Regioisomeric or amine-substitution mismatches shift LogP and TPSA profiles, potentially altering cell permeability and CNS MPO scores when incorporated into drug-like scaffolds

Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity vs. 6-CF₃ Regioisomer

The 2-CF₃ regioisomer (target compound) exhibits a calculated LogP of 2.21 (chemsrc.com), whereas the 6-CF₃ regioisomer (CAS 885277-36-1, N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine) has a reported XLogP of 1.1 . This ~1.1 log unit difference reflects the stronger intramolecular electronic effect when the -CF₃ group is positioned ortho to the pyridine nitrogen, reducing N-basicity and thereby modulating apparent lipophilicity in octanol/water partitioning [1]. Higher LogP correlates with increased membrane permeability, a critical parameter in cell-based screening cascades.

Lipophilicity vs. 6-CF₃ Regioisomer
Cross-study comparable
ΔLogP ≈ +1.1 (target 2.21, comparator 1.1)
Supports screening library design assessment for intracellular vs. extracellular targets
In silico prediction; octanol/water partition model
Medicinal Chemistry Agrochemical Physicochemical Profiling

H-Bond Donor Count vs. Primary Amine

The target compound is an N-methyl secondary amine with one hydrogen bond donor (HBD = 1), whereas its primary amine analog (2-(trifluoromethyl)pyridin-3-yl)methanamine (CAS 1056162-06-1) possesses two HBDs . Reducing HBD count from 2 to 1 is a well-established strategy to improve passive membrane permeability and oral bioavailability, as each additional HBD can reduce permeability by approximately one log unit in Caco-2 assays [1]. The N-methylation also eliminates one potential site for Phase II glucuronidation, potentially enhancing metabolic stability [2].

H-Bond Donor Count vs. Primary Amine
Class-level inference
ΔHBD = -1 (50% reduction)
May reduce synthetic steps for amine protection in lead optimization
Based on drug-likeness rules (Lipinski, Veber)
Medicinal Chemistry Drug Design Permeability

CNS MPO Score vs. Primary Amine

The target compound has a topological polar surface area (TPSA) of 24.92 Ų, compared to 38.91 Ų for the primary amine analog (CAS 1056162-06-1) . A TPSA below 60–70 Ų is a key determinant of blood–brain barrier (BBB) penetration, and the ~14 Ų reduction achieved through N-methylation brings the compound well within the optimal CNS drug space (TPSA < 60 Ų) [1]. When incorporated into a CNS MPO scoring framework, the lower TPSA of the N-methyl derivative contributes a favorable desirability score gain of approximately +0.5 on the 0–6 MPO scale versus the primary amine, based on the TPSA component of the algorithm [2].

CNS MPO Score vs. Primary Amine
Cross-study comparable
ΔTPSA ≈ -14 Ų; MPO desirability gain ~+0.5
Supports compound selection for CNS drug discovery programs
In silico CNS MPO scoring
CNS Drug Discovery Physicochemical Profiling Blood-Brain Barrier

TFMP Motif in Agrochemicals

The 2-(trifluoromethyl)pyridine motif is a validated privileged fragment in commercial agrochemicals. A 2022 review documented that TFMP-containing pesticides accounted for over 15 marketed active ingredients, with the 2-CF₃-pyridine configuration appearing in multiple commercialized compounds such as flonicamid and sulfoxaflor [1] [2]. A 2018 analysis of crop protection agents noted that the substitution position of -CF₃ on the pyridine ring determines the compound's fit within the target site, with the 2-CF₃ configuration providing a distinctive electronic environment that favors interaction with nicotinic acetylcholine receptors and other validated insecticidal targets [3]. Patent literature explicitly identifies pyridyl-methanamine derivatives bearing -CF₃ at the 2-position as key intermediates for pesticide synthesis, with the general formula (I) covering such compounds and demonstrating pesticidal activity at low application rates [4].

TFMP Motif in Agrochemicals
Class-level inference
Over 15 marketed TFMP pesticides; 2-CF₃ configuration present in flonicamid and sulfoxaflor
Aligns with established agrochemical SAR, supporting procurement for crop protection discovery
Literature review and patent analysis; class-level precedent
Agrochemical Crop Protection Pesticide Discovery

Procurement-Driven Application Scenarios


Agrochemical Lead Optimization

The target compound serves as a direct building block for constructing pyridyl-methanamine derivatives claimed in pesticide patent families [1] [2]. Its 2-CF₃ substitution pattern matches the pharmacophoric requirements of validated insecticidal chemotypes (e.g., flonicamid and sulfoxaflor analogs). The N-methyl secondary amine provides a single reactive handle for amide or sulfonamide coupling, reducing side-product formation compared to primary amine building blocks. Procurement for agrochemical discovery programs is supported by the established SAR linking the 2-CF₃-pyridine configuration to insect nicotinic acetylcholine receptor modulation [3].

CNS Drug Discovery Scaffold

With a TPSA of 24.92 Ų and LogP of 2.21, the compound falls within favorable CNS drug property space [4]. The single HBD (N-H) and five HBA atoms comply with optimal CNS MPO parameters [5]. Medicinal chemistry teams pursuing neurodegenerative or neuropsychiatric targets can procure this building block for constructing CNS-penetrant lead series, leveraging the favorable physicochemical profile to reduce the number of property-optimization cycles required [6].

Kinase Inhibitor Fragment Libraries

The 2-(trifluoromethyl)pyridine core is an established hinge-binding motif in kinase inhibitor design, with the electron-withdrawing -CF₃ group enhancing binding affinity to the kinase hinge region [7]. The 3-aminomethyl side chain with N-methyl substitution provides a vector for growing into the solvent-exposed region or hydrophobic back pocket. Procurement of this specific regioisomer (2-CF₃, 3-CH₂NHCH₃) enables direct incorporation into fragment-growing campaigns targeting kinases where the ortho-CF₃-pyridine hinge binder has demonstrated improved selectivity over the 3-CF₃ or 4-CF₃ analogs [8].

Fluorinated Heterocycle Synthesis

The compound's bifunctional nature (pyridine nitrogen for coordination/orientation; secondary amine for derivatization) makes it a valuable intermediate for constructing fused trifluoromethylated heterocycles [9]. The 2-CF₃ group ortho to the pyridine nitrogen activates the 3-position for further electrophilic substitution, while the N-methylaminomethyl side chain can undergo cyclization reactions to form imidazo-pyridine, triazolo-pyridine, or pyrido-pyrimidine ring systems [10]. Procurement at ≥97% purity (as supplied by vendors such as Leyan) ensures reproducible yields in multi-step synthetic sequences .

Application
Selection Property
Validation Focus
Agrochemical lead optimization
2-CF₃-pyridine core matching commercial insecticidal chemotypes
SAR alignment with nicotinic acetylcholine receptor modulation
CNS drug discovery scaffold
Low TPSA and single HBD profile within favorable CNS MPO space
Predicted BBB penetration and MPO desirability score review
Kinase inhibitor fragment libraries
2-CF₃-pyridine hinge-binding motif with vector for solvent-exposed region growth
Kinase panel selectivity and hinge-binding affinity assessment
Fluorinated heterocycle synthesis
Bifunctional pyridine and secondary amine for cyclization chemistry
Reproducible yields in multi-step fused-ring construction
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